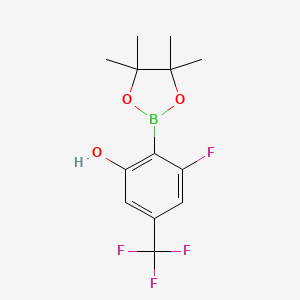

3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of fluorine, boron, and trifluoromethyl groups, which contribute to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale flow microreactor systems to ensure consistent quality and efficiency. The use of advanced technologies and optimized reaction conditions can significantly reduce production costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.

Substitution: The presence of fluorine and boron groups makes the compound susceptible to nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Its unique chemical properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein-ligand interactions.

Medicine: The compound’s potential therapeutic properties are being explored in drug discovery and development, particularly for targeting specific molecular pathways.

Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Wirkmechanismus

The mechanism by which 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine and boron groups allows the compound to form strong bonds with target molecules, leading to changes in their structure and function. These interactions can modulate various biological processes, making the compound a valuable tool in research and therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

- 3-Fluoro-5-(trifluoromethyl)phenol

- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol

Uniqueness

Compared to similar compounds, 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol stands out due to the combination of fluorine, boron, and trifluoromethyl groups. This unique combination imparts distinct chemical properties, such as increased stability, reactivity, and the ability to form strong interactions with target molecules. These characteristics make it a valuable compound in various fields of scientific research and industrial applications.

Biologische Aktivität

3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol is a compound with significant potential in medicinal chemistry and organic synthesis. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C15H18F3BNO4 and has a molecular weight of approximately 369.26 g/mol. It features a trifluoromethyl group and a boronic ester moiety that are crucial for its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈F₃BNO₄ |

| Molecular Weight | 369.26 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1887126-77-3 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The boronic ester group allows for reversible binding to diols in biomolecules, which is essential for its role in enzyme inhibition and modulation of signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer proliferation pathways.

- Cell Cycle Modulation : It influences cell cycle progression in cancer cells, potentially inducing apoptosis.

- Reactive Oxygen Species (ROS) Generation : The trifluoromethyl group may enhance oxidative stress in targeted cells.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer activity. For example:

- In Vitro Studies : Various derivatives demonstrated IC₅₀ values below 1 µM against multiple cancer cell lines, indicating potent antiproliferative effects .

- Mechanistic Insights : Studies on related compounds showed that they inhibit tubulin polymerization and induce apoptosis through caspase activation .

Case Studies

- Study on MDA-MB-231 Cells : A related compound was shown to inhibit cell proliferation with an IC₅₀ of 0.126 µM in breast cancer models . This suggests that this compound could exhibit similar or enhanced activity due to structural similarities.

- Toxicity Assessments : Preliminary toxicity studies indicated that the compound has a favorable safety profile compared to traditional chemotherapeutics like 5-Fluorouracil .

Synthesis and Applications

The synthesis of this compound typically involves the borylation of a suitable precursor using palladium-catalyzed reactions. Its applications extend beyond medicinal chemistry into material sciences where it serves as an intermediate for developing novel polymers and electronic materials .

Eigenschaften

Molekularformel |

C13H15BF4O3 |

|---|---|

Molekulargewicht |

306.06 g/mol |

IUPAC-Name |

3-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenol |

InChI |

InChI=1S/C13H15BF4O3/c1-11(2)12(3,4)21-14(20-11)10-8(15)5-7(6-9(10)19)13(16,17)18/h5-6,19H,1-4H3 |

InChI-Schlüssel |

BWCZVIXHWIJWTB-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)C(F)(F)F)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.